molecular formula C21H21N3O2 B11316736 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea

1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B11316736
M. Wt: 347.4 g/mol
InChI Key: MXHSHMFTFKWVEO-UHFFFAOYSA-N
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Description

1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyano group, a methoxyphenyl group, and a dihydronaphthalenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Naphthalenyl Intermediate: The starting material, 2-cyano-3,3-dimethyl-3,4-dihydronaphthalene, is prepared through a series of reactions including Friedel-Crafts alkylation and subsequent nitrile formation.

    Urea Formation: The intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-phenylurea: Lacks the methoxy group, leading to different chemical properties.

    1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.

Uniqueness

1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H21N3O2/c1-21(2)12-14-6-4-5-7-17(14)19(18(21)13-22)24-20(25)23-15-8-10-16(26-3)11-9-15/h4-11H,12H2,1-3H3,(H2,23,24,25)

InChI Key

MXHSHMFTFKWVEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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